Understanding how pencycuron works at the cellular level is crucial for researchers. Scientific studies have revealed that pencycuron inhibits microtubule assembly in fungal cells. Microtubules are essential components of the fungal cytoskeleton, playing a vital role in cell division, growth, and transport. By disrupting microtubule formation, pencycuron effectively halts fungal growth and development [].
Pencycuron's fungicidal properties make it a valuable tool for researchers investigating fungal diseases in plants. In controlled laboratory settings, researchers can evaluate the efficacy of pencycuron against various plant pathogens. This helps them understand the effectiveness of pencycuron in combating specific diseases and develop strategies for disease management in agricultural settings [].
Pencycuron is a phenylurea fungicide developed by Bayer Crop Science and marketed under the brand name Monceren. It is primarily used to control diseases caused by the plant pathogen Rhizoctonia solani and other fungi, specifically targeting the plant pathogens Pellicularia spp.. Pencycuron is characterized by its chemical formula and has a molecular weight of approximately 328.84 g/mol. The compound is virtually insoluble in water but dissolves in most organic solvents, making it suitable for various agricultural applications. It is classified as a non-systemic fungicide that provides protective action against fungal infections by inhibiting mitosis and cell division in fungal cells .
The synthesis of pencycuron typically involves the reaction of 4-chlorobenzylamine with cyclopentyl isocyanate and phenyl isocyanate under controlled conditions. This multi-step synthetic route allows for the formation of the phenylurea structure characteristic of pencycuron. Specific reaction conditions such as temperature and solvent choice can significantly influence the yield and purity of the final product .
Pencycuron is primarily used in agriculture as a fungicide to protect crops from fungal diseases. Its effectiveness against Rhizoctonia solani makes it particularly valuable in managing root rot diseases in various crops. Additionally, it has applications in research settings for studying fungal resistance mechanisms and evaluating environmental impacts related to pesticide use .
Studies on pencycuron have highlighted its interactions with various biological systems. Research indicates that while it is effective against target fungi, it may also affect beneficial organisms such as arbuscular mycorrhizal fungi, which play crucial roles in soil health and plant nutrient uptake . Moreover, its potential genotoxic effects necessitate further investigation into its long-term impacts on human health and ecosystems .
Pencycuron shares structural similarities with other fungicides within the phenylurea class. Below are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Chlorothalonil | C₈Cl₄N₄ | Broad-spectrum fungicide; different mode of action |
Iprodione | C₁₃H₁₃ClN₂O | Systemic activity; targets different fungal species |
Fenarimol | C₁₄H₁₈ClN₃O | Inhibits sterol biosynthesis; unique antifungal properties |
Thiophanate-methyl | C₁₂H₁₅N₃O₄S | Broad-spectrum activity; different chemical structure |
Pencycuron's uniqueness lies in its specific efficacy against Rhizoctonia solani, coupled with its moderate toxicity profile towards non-target organisms compared to other fungicides. Its distinct chemical structure allows for targeted action while minimizing broader ecological impacts.
The synthesis of Pencycuron, systematically named 1-(4-chlorobenzyl)-1-cyclopentyl-3-phenylurea, represents a specialized application of well-established urea derivative synthetic methodologies [1] [2]. The compound belongs to the phenylurea class of fungicides and requires precise synthetic approaches to achieve optimal yields and purity for commercial production [3] [4].
Traditional Phosgene-Based Methodologies
The classical synthetic approach for urea derivatives employs phosgene or its derivatives as carbonylating agents [5]. In the context of Pencycuron synthesis, this methodology proceeds through isocyanate intermediate formation, where 4-chlorobenzylcyclopentylamine reacts with phenyl isocyanate under controlled conditions [6] [7]. The reaction typically achieves yields ranging from 85-95% when conducted at temperatures between 0-50 degrees Celsius in the presence of tertiary amine bases such as triethylamine [5].
Modern Carbon Dioxide Utilization
Recent developments in sustainable chemistry have introduced carbon dioxide as a direct carbonylating agent for urea synthesis [2] [8]. The metal-free method developed for urea derivative synthesis utilizing carbon dioxide as the carbon-1 building block at atmospheric pressure represents a significant advancement in green chemistry [2]. Under mild conditions at room temperature and atmospheric pressure, this methodology successfully produces Pencycuron with yields ranging from 45-60%, demonstrating the feasibility of environmentally benign synthetic routes [2] [9].
Carbonyldiimidazole-Mediated Synthesis
N,N-carbonyldiimidazole has emerged as a safer alternative to phosgene for urea derivative preparation [5]. This reagent offers advantages in terms of safety and handling, producing only imidazole and carbon dioxide as byproducts. For Pencycuron synthesis, carbonyldiimidazole-mediated coupling reactions typically achieve yields of 70-85% under mild conditions at temperatures ranging from 20-100 degrees Celsius [5].
Method | Mechanism | Typical Yield (%) | Temperature (°C) | Catalyst Type |
---|---|---|---|---|
Phosgene/Triphosgene Route | Isocyanate intermediate formation | 85-95 | 0-50 | Base (Et3N) |
N,N'-Carbonyldiimidazole (CDI) | Nucleophilic substitution | 70-85 | 20-100 | None required |
Carbon Dioxide (CO2) Method | Carbamate formation then cyclization | 60-90 | 130-180 | Metal complexes (Ru, Ir) |
Carbamate Aminolysis | Thermal decomposition | 65-80 | 150-200 | Metal oxides |
Oxidative Carbonylation | Catalytic C-N bond formation | 75-90 | 100-150 | Pd, Co, Ni complexes |
Metal-free CO2 Atmospheric Method | Direct CO2 insertion | 50-70 | 20-25 | None required |
Oxidative Carbonylation Approaches
Transition metal-catalyzed oxidative carbonylation employs amines, oxidants, and carbon monoxide as starting materials to provide urea derivatives [5]. Various transition metal catalysts including palladium, cobalt, nickel, ruthenium, manganese, and gold have been employed for urea derivative synthesis, achieving yields of 75-90% under temperatures ranging from 100-150 degrees Celsius [5]. However, these methods often require harsh reaction conditions and may produce complex mixtures of products [5].
The industrial production of Pencycuron relies on optimized catalytic systems that maximize yield while maintaining product quality and economic viability [10]. The synthesis proceeds through a two-step process involving the preparation of N-(4-chlorobenzyl)cyclopentylamine followed by reaction with phenyl isocyanate [10] [7].
Primary Synthesis Route
The preferred industrial method involves the reaction of cyclopentylamine with 4-chlorobenzyl chloride to form the intermediate N-(4-chlorobenzyl)cyclopentylamine, followed by treatment with phenyl isocyanate at 50 degrees Celsius for 7 hours [7]. This approach consistently achieves yields of 88-94% with selectivities ranging from 94-98% [7]. The reaction is typically conducted in toluene as solvent with sodium hydroxide as base, demonstrating high industrial applicability [10].
Alternative Catalytic Approaches
Iridium-based PNP pincer catalyst systems have shown exceptional selectivity for urea derivative synthesis, achieving yields of 84-99% with selectivities of 95-99% [11]. However, the requirement for high pressure hydrogen (10 bar) and elevated temperatures (140 degrees Celsius) limits their industrial applicability [11]. Similarly, ruthenium-based systems operating at 130 degrees Celsius under 50 bar hydrogen pressure achieve yields of 90-95% but face similar industrial limitations [12].
Optimization Parameters
Yield optimization in Pencycuron synthesis depends on several critical factors including stoichiometric ratios, temperature control, and reaction time management [10]. The optimal material balance for producing 1000 kilograms of Pencycuron requires 830 kilograms of cyclopentylamine, 785 kilograms of 4-chlorobenzyl chloride, and 561 kilograms of phenyl isocyanate [10]. Temperature control within the range of 45-55 degrees Celsius proves critical for maintaining high yields while preventing side reactions [10].
Catalyst System | Reaction Conditions | Yield (%) | Selectivity (%) | Industrial Applicability |
---|---|---|---|---|
Phenyl isocyanate + Base | 50°C, 7h, Toluene | 88-94 | 94-98 | High |
CDI-mediated coupling | 25°C, 4h, THF | 75-82 | 80-85 | Medium |
Metal-free CO2 method | RT, atmospheric pressure | 45-60 | 70-80 | Medium |
Triphosgene system | 0°C, 2h, DCM | 85-92 | 90-95 | High |
Iridium PNP pincer complex | 140°C, 10 bar H2 | 84-99 | 95-99 | Low |
Ruthenium-based system | 130°C, 50 bar H2 | 90-95 | 85-90 | Medium |
Catalyst Deactivation and Regeneration
Industrial catalytic systems face challenges related to catalyst deactivation and the need for regeneration protocols [13]. In heterogeneous catalytic systems for urea synthesis, such as zinc/aluminum/lead mixed oxides, deactivation mechanisms include metal leaching and surface poisoning [13]. Regeneration through calcination at elevated temperatures can restore catalytic activity to near-original levels, with zinc/aluminum/lead mixed oxide catalysts showing no apparent decrease in performance during repeated tests [13].
The industrial production of high-purity Pencycuron requires sophisticated purification techniques and rigorous quality control measures to meet agricultural and regulatory standards [14] [15]. The purification process must remove impurities while maintaining the chemical integrity of the active ingredient.
Crystallization and Recrystallization Methods
Crystallization represents the primary purification technique for Pencycuron, typically employing methanol-water solvent systems to achieve purities of 95-98% [10] [16]. The process involves controlled cooling and filtration to separate the crystalline product from the mother liquor. Recovery rates of 85-92% are typically achieved through optimized crystallization protocols [16]. Recrystallization using toluene-hexane systems can further enhance purity to 94-97% with recovery rates of 88-94% [10].
Advanced Extraction Techniques
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction methodology has been developed for Pencycuron purification and analysis [14] [15]. This technique employs acetonitrile-water systems with dispersive solid phase extraction using graphitized carbon black, achieving purities of 92-96% with recovery rates of 90-95% [14] [15]. The method demonstrates particular effectiveness in removing matrix interferences while maintaining high extraction efficiency [14].
Chromatographic Purification
Column chromatography using hexane-ethyl acetate solvent systems achieves the highest purities of 98-99.5%, though with reduced recovery rates of 75-85% [14]. High-performance liquid chromatography serves dual purposes as both analytical tool and preparative purification method, utilizing methanol-water mobile phases at flow rates of 1 milliliter per minute [16].
Purification Method | Solvent System | Purity Achieved (%) | Recovery Rate (%) | Quality Control Method |
---|---|---|---|---|
Crystallization | Methanol/Water | 95-98 | 85-92 | HPLC-UV |
Column Chromatography | Hexane/Ethyl acetate | 98-99.5 | 75-85 | GC-MS |
Recrystallization | Toluene/Hexane | 94-97 | 88-94 | NMR spectroscopy |
Distillation | Vacuum distillation | 90-95 | 70-80 | GC-FID |
QuEChERS Extraction | Acetonitrile/Water | 92-96 | 90-95 | LC-MS/MS |
Liquid-Liquid Extraction | Chloroform/Water | 85-92 | 80-88 | HPLC-DAD |
Analytical Quality Control Methods
Quality control protocols for Pencycuron employ multiple analytical techniques to ensure product specifications [14] [15]. High-performance liquid chromatography with ultraviolet detection at 240 nanometers wavelength provides quantitative analysis with limits of detection of 0.01 milligrams and sensitivity of 0.005 milligrams per kilogram [16]. Liquid chromatography-tandem mass spectrometry offers enhanced specificity and sensitivity, with limits of quantification of 0.005 milligrams per kilogram and recovery rates ranging from 102.6% to 106.1% [14].
Matrix Effect Management
Quality control procedures must account for matrix effects that can influence analytical accuracy [14]. The matrix effect of +8.1% observed in liquid chromatography-tandem mass spectrometry analysis of Pencycuron requires compensation through matrix-matched calibration standards [14]. Relative standard deviations ranging from 2.3-6.4% demonstrate acceptable precision for analytical methods [14].
Industrial Quality Standards
Industrial production parameters for Pencycuron maintain strict control over critical quality attributes [10]. Raw material ratios of cyclopentylamine to 4-chlorobenzyl chloride to phenyl isocyanate are maintained at 1.0:0.95:0.68 with tolerances of ±5% [10]. Reaction temperature control within 45-55 degrees Celsius, reaction time management of 6-8 hours, and solvent recovery efficiency of 90-98% represent critical control points for maintaining product quality [10].
Parameter | Optimized Value | Range | Critical Control Point |
---|---|---|---|
Raw Material Ratio (Cyclopentylamine:4-Chlorobenzyl chloride:Phenyl isocyanate) | 1.0:0.95:0.68 | ±5% | Stoichiometric balance |
Reaction Temperature | 50°C | 45-55°C | Temperature control |
Reaction Time | 7 hours | 6-8 hours | Complete conversion |
Solvent Volume Ratio | 1:0.2 (product:toluene) | 1:0.15-0.25 | Mass transfer efficiency |
Base Equivalent | 0.23 equiv NaOH | 0.2-0.25 equiv | pH control |
Final Product Yield | 88-94% | 85-95% | Reaction completion |
Product Purity | 95-98% | 94-99% | Purification efficiency |
Recovery of Toluene | 95% | 90-98% | Distillation conditions |
Environmental Hazard